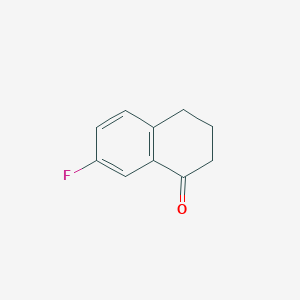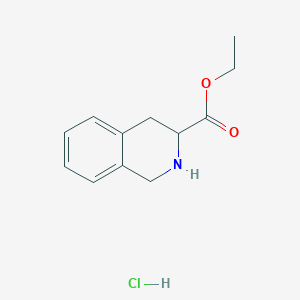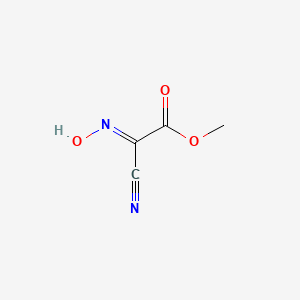
7-Fluoro-1-tetralone
概述
描述
7-Fluoro-1-tetralone is a fluorinated organic compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The presence of the fluorine atom at the 7th position of the tetralone ring system can significantly alter the chemical and physical properties of the molecule, potentially leading to unique reactivity and applications in organic synthesis.
Synthesis Analysis
The synthesis of fluorinated tetralone derivatives has been explored in various studies. For instance, the use of fluorotetraphenylbismuth has been reported as an efficient reagent for the alpha-phenylation of carbonyl compounds, which could be applied to the synthesis of fluorinated tetralones . This method demonstrates the potential for high yields and regioselectivity, which is crucial for the synthesis of compounds like 7-Fluoro-1-tetralone. Additionally, the synthesis of various fluorinated indanone, tetralone, and naphthone derivatives has been achieved through Claisen condensations and selective fluorinations, indicating that similar methodologies could be adapted for the synthesis of 7-Fluoro-1-tetralone .
Molecular Structure Analysis
The molecular structure of fluorinated tetralones is influenced by the presence of the fluorine atom. For example, the crystallographic analysis of fluorinated compounds has shown that the introduction of fluorine can lead to unique structural features, such as the preference for a chelated cis-enol form in trifluoroacetylated ketones . This suggests that the molecular structure of 7-Fluoro-1-tetralone could also exhibit distinct characteristics due to the fluorine substitution.
Chemical Reactions Analysis
Fluorinated tetralones can undergo various chemical reactions, leveraging the reactivity of the fluorine atom. The enantioselective electrophilic fluorination of α-aryl-tetralones using N-fluoroammonium salts of cinchonine has been described, which allows for the synthesis of 2-fluoro-2-aryl-1-tetralones with high yields and good enantioselectivity . This reaction showcases the potential for synthesizing enantiomerically enriched fluorinated tetralones, which could be relevant for the synthesis and study of 7-Fluoro-1-tetralone.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated tetralones are expected to be influenced by the fluorine atom's electronegativity and its impact on the electronic structure of the molecule. While specific data on 7-Fluoro-1-tetralone is not provided, the studies on related compounds suggest that fluorination can affect the compound's boiling point, solubility, and stability . The thermal stability of fluorotetraphenylbismuth, for example, indicates that fluorinated tetralones could also exhibit enhanced stability . Additionally, the unique structural features observed in crystallographic studies of fluorinated ketones imply that 7-Fluoro-1-tetralone may have distinct solid-state properties .
科学研究应用
- Summary of the Application: 7-methoxy-1-tetralone is an essential intermediate for the opioid analgesic drug (-)-dezocine . Dezocine plays a vital role in the growing market for analgesics to treat moderate to severe pain resulted from massive surgeries or cancer .
- Methods of Application or Experimental Procedures: The synthesis of 7-methoxy-1-tetralone involves a multi-step continuous-flow strategy . Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .
- Results or Outcomes: The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) . Moreover, reaction efficiency is highly improved with a throughput of 0.49 g/h, and the total reaction time is markedly reduced from hours in batch to minutes in flow process .
安全和危害
未来方向
属性
IUPAC Name |
7-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBYBFAJSWCTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438833 | |
| Record name | 7-Fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1-tetralone | |
CAS RN |
2840-44-0 | |
| Record name | 7-Fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)
![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

